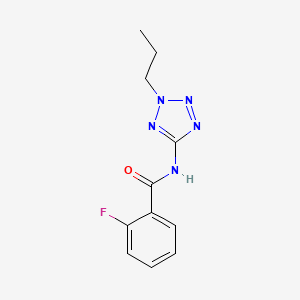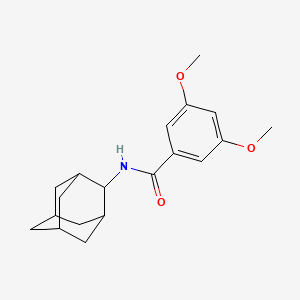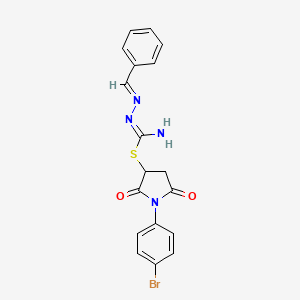
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine, also known as CQ1, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been found to protect against oxidative stress and neuronal damage.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine induces apoptosis, cell cycle arrest, and autophagy. It also inhibits angiogenesis and metastasis. In immune cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine suppresses the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines. In neuronal cells, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine protects against oxidative stress and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify. However, there are also some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine. One direction is to further investigate its therapeutic potential in different diseases, such as autoimmune disorders and viral infections. Another direction is to explore its synergistic effects with other drugs or therapies. Additionally, the development of new analogs with improved pharmacological properties and selectivity is also an important direction for future research.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is necessary to fully understand its therapeutic potential and to develop new drugs with improved efficacy and safety.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine involves the condensation of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-8-16(14-10-13(22-2)5-6-15(14)20-11)21-17-9-12(19)4-7-18(17)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBVMGKYBJYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
